

Application Note: Utilizing Alimix (Cisapride) in Animal Models of Diabetic Gastroparesis

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Compound of Interest

Compound Name: Alimix

Cat. No.: B2698976

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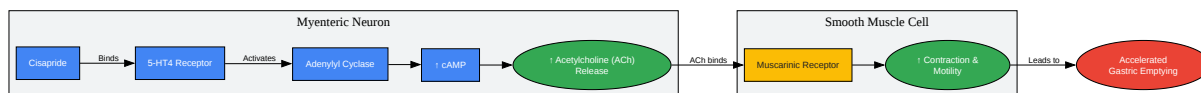
Abstract

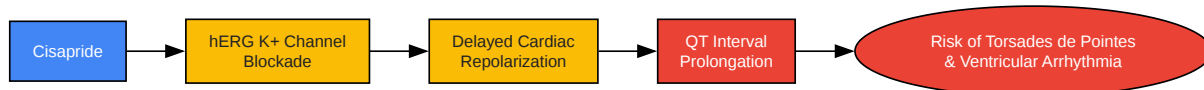
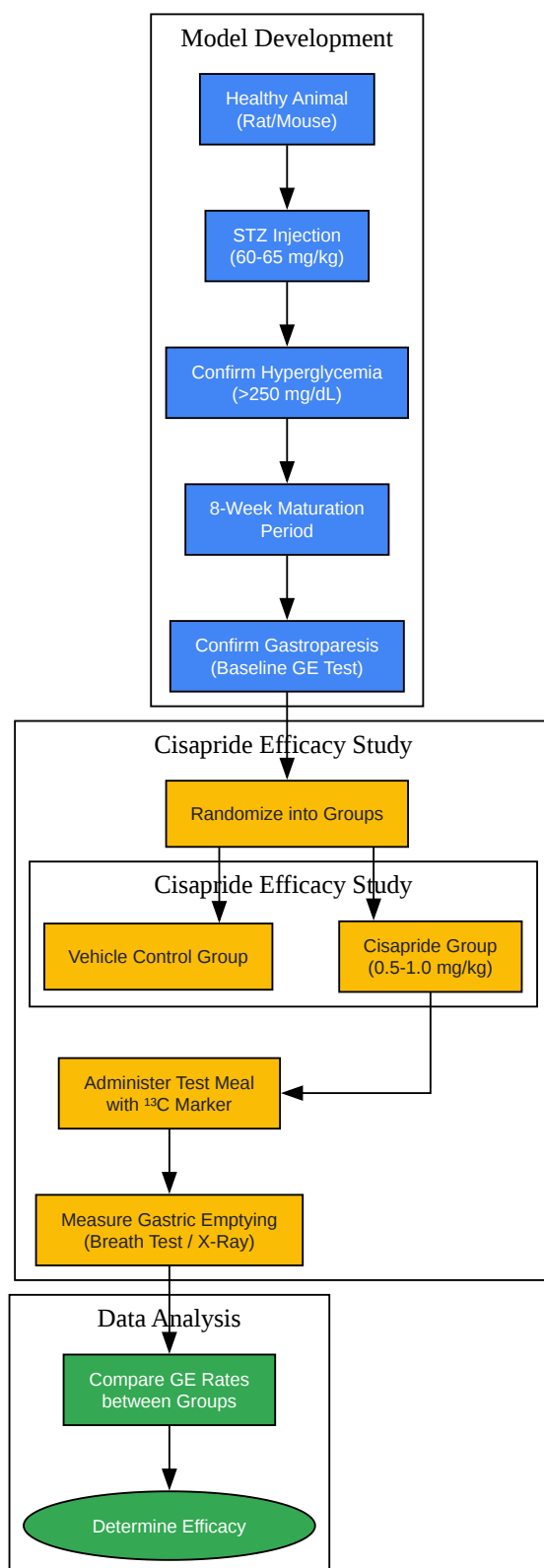
Diabetic gastroparesis is a significant complication of diabetes mellitus, characterized by delayed gastric emptying, which leads to poor glycemic control and severe gastrointestinal symptoms. Prokinetic agents are crucial for managing this condition. Cisapride, marketed as **Alimix**, is a potent gastrointestinal prokinetic agent that historically saw use in treating gastroparesis. It functions primarily as a serotonin 5-HT₄ receptor agonist, enhancing the release of acetylcholine in the myenteric plexus and thereby stimulating gastrointestinal motility. [1][2][3] Although its clinical use in humans has been largely discontinued due to risks of serious cardiac arrhythmias, Cisapride remains a valuable pharmacological tool in preclinical research for studying the pathophysiology of gastroparesis and evaluating novel therapeutic agents in established animal models. [4][5][6] This document provides detailed protocols for the use of Cisapride in streptozotocin-induced diabetic animal models, including methods for disease induction, drug administration, and assessment of gastric emptying.

Mechanism of Action

Cisapride is a substituted piperidinyl benzamide that enhances gastrointestinal motility. [7] Its primary mechanism involves acting as an agonist on serotonin 5-HT₄ receptors located on enteric neurons. [8] This activation stimulates a signaling cascade that facilitates the release of acetylcholine from myenteric nerve endings. [2] The increased availability of acetylcholine enhances the contractility of smooth muscle in the stomach and intestines, improving

antroduodenal coordination and accelerating gastric emptying.[2][9] Unlike metoclopramide, Cisapride lacks significant dopamine D2 receptor antagonist properties, meaning it is largely devoid of central nervous system side effects like extrapyramidal symptoms.[7]





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